molecular formula C15H14ClNO2 B3052030 2-chloro-N-[4-(4-methylphenoxy)phenyl]acetamide CAS No. 38008-32-1

2-chloro-N-[4-(4-methylphenoxy)phenyl]acetamide

Cat. No. B3052030
CAS RN: 38008-32-1
M. Wt: 275.73 g/mol
InChI Key: ZMANUCNEJSWZJO-UHFFFAOYSA-N
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Description

“2-chloro-N-[4-(4-methylphenoxy)phenyl]acetamide” is a chemical compound with the molecular formula C15H14ClNO2 . It has a molecular weight of 275.73 . This compound is part of a collection of rare and unique chemicals .

Scientific Research Applications

Synthesis and Characterization

  • A study by Fuloria et al. (2009) involved the synthesis of novel compounds derived from ethyl 2-(4-chloro-3-methylphenoxy) acetate, which were then characterized and evaluated for their antibacterial and antifungal activities. This research highlights the potential pharmaceutical applications of such compounds in combating microbial infections (Fuloria, Singh, Yar, & Ali, 2009).

  • Another investigation by Ishmaeva et al. (2015) focused on the synthesis, polarity, and structure of 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides. The study provided insights into the conformations of these compounds through dipole moment measurements and quantum chemical calculations, contributing to the understanding of their chemical properties (Ishmaeva, Alimova, Vereshchagina, Chachkov, Artyushin, & Sharova, 2015).

Potential Biological Activities

  • Research by Rani et al. (2014) synthesized a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives and assessed them for anticancer, anti-inflammatory, and analgesic activities. This study found that compounds with halogens on the aromatic ring exhibited promising biological activities, indicating the therapeutic potential of these chemical structures (Rani, Pal, Hegde, & Hashim, 2014).

  • In the field of materials science, Wannalerse et al. (2022) explored the synthesis and optical properties of orcinolic derivatives, including a structure similar to 2-chloro-N-[4-(4-methylphenoxy)phenyl]acetamide, for applications as OH− indicators. This research highlights the utility of such compounds in developing sensitive and selective chemical sensors for hydroxide ions (Wannalerse, Kwanmuang, Jansukra, Pinchaipat, Duangthongyou, Hasin, Songsasen, Chainok, & Suramitr, 2022).

properties

IUPAC Name

2-chloro-N-[4-(4-methylphenoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-11-2-6-13(7-3-11)19-14-8-4-12(5-9-14)17-15(18)10-16/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMANUCNEJSWZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60367969
Record name 2-chloro-N-[4-(4-methylphenoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[4-(4-methylphenoxy)phenyl]acetamide

CAS RN

38008-32-1
Record name 2-chloro-N-[4-(4-methylphenoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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